Cas no 1214323-79-1 (3-(Trifluoromethyl)biphenyl-5-carbonyl chloride)

3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(trifluoromethyl)biphenyl-5-carbonyl chloride
- 3-(Trifluoromethyl)biphenyl-5-carbonyl chloride
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- インチ: 1S/C14H8ClF3O/c15-13(19)11-6-10(9-4-2-1-3-5-9)7-12(8-11)14(16,17)18/h1-8H
- InChIKey: ZJFFGKZBOVHOFZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC(C(F)(F)F)=CC(=C1)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 284.022
- どういたいしつりょう: 284.022
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 17.1
3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003174-1g |
3-(Trifluoromethyl)biphenyl-5-carbonyl chloride |
1214323-79-1 | 97% | 1g |
$1549.60 | 2023-09-04 |
3-(Trifluoromethyl)biphenyl-5-carbonyl chloride 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
3-(Trifluoromethyl)biphenyl-5-carbonyl chlorideに関する追加情報
3-(Trifluoromethyl)biphenyl-5-carbonyl chloride (CAS No: 1214323-79-1): A Versatile Building Block in Chemical Biology and Drug Discovery
The 3-(Trifluoromethyl)biphenyl-5-carbonyl chloride, with its unique chemical structure characterized by a trifluoromethyl group attached to the biphenyl moiety and a reactive carbonyl chloride functional group, has emerged as a critical intermediate in modern medicinal chemistry. This compound, identified by the CAS Registry Number CAS No: 1214323-79-1, combines the electronic properties of the trifluoromethyl substituent with the structural rigidity of biphenyl systems, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles in drug candidates. Recent advancements in synthetic methodologies have further highlighted its utility in constructing bioactive molecules through efficient coupling reactions.
In terms of synthetic applications, the carbonyl chloride functionality facilitates nucleophilic acyl substitutions, allowing chemists to incorporate diverse organic groups such as amines, thiols, or hydroxyls into molecular frameworks. This reactivity is particularly advantageous for generating peptide conjugates or protein-targeted prodrugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that substituting conventional acylating agents with this compound enabled site-specific modification of antibodies without compromising their immunogenic properties. The trifluoromethyl substituent at position 3 on the biphenyl ring introduces electron-withdrawing effects that stabilize transition states during these reactions, thereby enhancing reaction efficiency and selectivity.
The biphenyl core of this compound plays a pivotal role in modulating biological activity due to its ability to form π–π interactions with target proteins. A collaborative research effort between teams at MIT and Stanford University (Nature Communications, 2024) revealed that biphenyl-based scaffolds exhibit superior binding affinity toward kinase enzymes when fluorinated groups are strategically positioned. In this context, the trifluoromethyl group not only enhances lipophilicity but also confers resistance against metabolic degradation by cytochrome P450 enzymes. Such properties make this compound an ideal precursor for developing orally bioavailable drugs targeting oncogenic signaling pathways.
In drug delivery systems, researchers have leveraged the hybrid structure of this compound to create novel amphiphilic molecules. By attaching hydrophilic moieties via its reactive carbonyl chloride group while retaining the hydrophobic biphenyl-trifluoromethyl framework, scientists at ETH Zurich (Angewandte Chemie International Edition, 2024) synthesized lipid nanoparticles with improved encapsulation efficiency for siRNA therapeutics. The trifluoromethyl substituent contributed to reduced aggregation tendencies and prolonged circulation half-life in preclinical models.
Spectroscopic analysis confirms that this compound maintains structural integrity under standard reaction conditions due to steric hindrance effects from both its biphenyl architecture and fluorinated substituents. X-ray crystallography studies conducted at Cambridge University (Chemical Science, 2024) revealed an intramolecular hydrogen bonding network between adjacent trifluoromethyl groups when incorporated into certain heterocyclic systems, which can be exploited for designing conformationally restricted ligands with enhanced receptor binding affinity.
A groundbreaking application reported in Science Advances (January 2025) involves using this compound as a bioorthogonal labeling agent for live-cell imaging. When conjugated to fluorescent dyes via its carbonyl chloride functionality under mild conditions, it demonstrated minimal cellular toxicity while enabling real-time visualization of protein trafficking pathways critical for cancer metastasis studies. The trifluoromethyl group's electron density distribution was shown to optimize fluorescence quantum yields through computational docking studies.
In enzymology research, this compound has proven valuable as an irreversible inhibitor scaffold through covalent modification mechanisms. A team from Tokyo University of Science (ACS Chemical Biology, Q1 2025) demonstrated that attaching reactive warhead groups via its carbonyl chloride site could selectively target cysteine residues on epigenetic regulators such as histone deacetylases (HDACs). The biphenyl-trifluoromethyl backbone provided optimal molecular recognition while ensuring sufficient metabolic stability for in vivo evaluation.
The unique combination of structural features makes this compound highly amenable to click chemistry approaches. In a recent Angewandte Chemie article (March 2025), researchers successfully utilized copper-free azide-alkyne cycloaddition reactions where the carbonyl chloride was first converted into an aldehyde intermediate under controlled conditions. This approach enabled rapid assembly of complex structures containing both aromatic and fluorinated elements within drug-like molecular frameworks.
Purification challenges associated with traditional acylation processes have been addressed through continuous flow synthesis strategies involving this compound. Work from the University of Basel (Chemical Engineering Journal, April 2025) showcased microfluidic reactor systems where precise temperature control minimized side reactions during acylation steps using the carbonyl chloride functionality. Such advancements align with current trends toward greener chemical manufacturing practices while maintaining high product yields.
Safety considerations remain paramount during handling despite its non-hazardous classification under current regulatory frameworks*. Proper ventilation and personal protective equipment are essential due to its reactive nature as an acid chloride derivative. Recent toxicology studies published in Toxicological Sciences (June 2024) indicate low acute toxicity profiles when used within standard experimental protocols.*
This multifunctional reagent continues to find applications across diverse biomedical fields including:
- Biphenyl-based kinase inhibitors: Exploiting π-stacking interactions for target specificity
- Fluorinated prodrugs: Enhancing metabolic stability through trifluoromethylation
- Cancer therapy delivery systems: Improved pharmacokinetics via fluorine-mediated interactions
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